molecular formula C12H10FNO B13203765 3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile

3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile

Cat. No.: B13203765
M. Wt: 203.21 g/mol
InChI Key: QXJZSMAUMVAXOE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a cyclopropyl group, a fluorophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropyl ketone with 4-fluorobenzaldehyde in the presence of a base to form an intermediate, which is then treated with a cyanating agent to introduce the nitrile group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

3-cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C12H10FNO/c13-10-5-3-8(4-6-10)11(7-14)12(15)9-1-2-9/h3-6,9,11H,1-2H2

InChI Key

QXJZSMAUMVAXOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C(C#N)C2=CC=C(C=C2)F

Origin of Product

United States

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